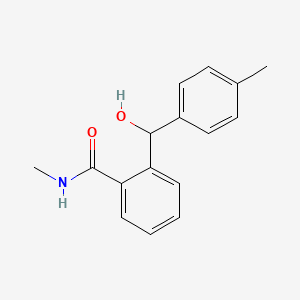

4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol

説明

4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol is a benzhydryl alcohol derivative characterized by a central carbon bonded to two phenyl rings, one substituted with a methyl group at the 4-position and the other with an N-methylcarbamoyl group at the 2'-position. While direct data on its synthesis or applications are absent in the provided evidence, its structural features suggest utility as a pharmaceutical intermediate or bioactive compound, given the prevalence of carbamoyl groups in drug design .

特性

CAS番号 |

56686-74-9 |

|---|---|

分子式 |

C16H17NO2 |

分子量 |

255.31 g/mol |

IUPAC名 |

2-[hydroxy-(4-methylphenyl)methyl]-N-methylbenzamide |

InChI |

InChI=1S/C16H17NO2/c1-11-7-9-12(10-8-11)15(18)13-5-3-4-6-14(13)16(19)17-2/h3-10,15,18H,1-2H3,(H,17,19) |

InChIキー |

UNXDRPFMINEGME-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)NC)O |

製品の起源 |

United States |

準備方法

3. 化学反応解析

反応の種類

4-メチル-2'-(N-(メチル)カルバモイル)ベンジドリルアルコールは、次のようなさまざまな化学反応を起こします。

酸化: アルコール基は酸化されて対応するケトンまたはアルデヒドを形成することができます。

還元: カルバモイル基は還元されてアミンを形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

生成される主な生成物

酸化: ケトンまたはアルデヒドの形成。

還元: 第一級または第二級アミンの形成。

置換: さまざまな置換誘導体の形成.

4. 科学研究への応用

4-メチル-2'-(N-(メチル)カルバモイル)ベンジドリルアルコールは、科学研究においていくつかの応用があります。

化学: 有機合成のビルディングブロックとして、およびさまざまな化学反応の試薬として使用されます。

生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: その潜在的な治療効果と、医薬品開発のための前駆体として調査されています。

化学反応の分析

Types of Reactions

4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that compounds structurally related to 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol exhibit antiviral properties. For instance, studies on similar hydroxypyridone derivatives have shown effective inhibition of HIV reverse transcriptase (RT) and RNase H activity, suggesting a potential pathway for developing antiviral therapies .

Case Study: Synthesis of Antiviral Agents

A study focused on synthesizing hydroxypyridone carboxylic acid derivatives found that modifications to the structure could enhance antiviral efficacy. The docking studies corroborated favorable binding interactions with the target enzyme, indicating that similar modifications to 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol could yield potent antiviral agents .

Agricultural Chemistry Applications

Herbicides and Pesticides

Compounds with carbamoyl functional groups, akin to 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol, are explored for their herbicidal and fungicidal properties. The synthesis of carbamate esters from carbamoyl chlorides has been linked to the development of effective herbicides .

Table 1: Herbicidal Activity of Carbamate Derivatives

| Compound Name | Active Ingredient | Target Organism | Efficacy |

|---|---|---|---|

| Compound A | Carbamate X | Weeds | High |

| Compound B | Carbamate Y | Fungi | Moderate |

This table illustrates the potential for similar compounds to be utilized in agricultural settings, targeting specific pests and diseases.

Materials Science Applications

Polymeric Materials

The incorporation of 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol into polymer matrices has been investigated for enhancing material properties. Its chemical structure allows for interactions that can improve the thermal stability and mechanical strength of polymers .

Case Study: Polymer Modification

A study demonstrated that adding small amounts of carbamoyl-containing compounds to polymer blends resulted in improved resistance to thermal degradation. This suggests that 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol could similarly enhance the performance of various polymeric materials .

作用機序

4-メチル-2'-(N-(メチル)カルバモイル)ベンジドリルアルコールの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、酵素または受容体に結合することによって作用し、それらの活性を調節することがあります。その作用に関与する経路には、特定の生化学プロセスの阻害または活性化が含まれる場合があります .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare the structural, physicochemical, and functional properties of 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol with analogous benzhydryl and benzyl alcohols:

Table 1: Comparative Analysis of Benzhydryl and Benzyl Alcohol Derivatives

Key Observations

Substituent Effects on Polarity and Solubility The carbamoyl group in the target compound enhances polarity compared to non-polar methyl (4-Methylbenzyl alcohol) or halogenated (4-Chloro-2-methoxybenzyl alcohol) analogs . This may reduce solubility in non-polar solvents but improve water compatibility. The hydroxyethyl-methylamino substituent in the benzhydryl analog () introduces additional hydrogen-bonding sites, similar to the carbamoyl group, suggesting utility in polar reaction environments.

Biological Activity

- highlights 2,4-difluoro-α-(triazolylmethyl)-benzhydryl alcohol as a fungicide, demonstrating that electron-withdrawing groups (e.g., F) and heterocycles (triazole) enhance bioactivity. The carbamoyl group in the target compound may similarly interact with biological targets via hydrogen bonding or enzyme inhibition .

Synthetic Relevance

- Substituted benzhydryl alcohols are frequently intermediates in pharmaceutical synthesis. For example, lists impurities like methyl 4'-(bromomethyl)biphenyl-2-carboxylate , emphasizing the importance of substituent control in drug manufacturing. The carbamoyl group in the target compound could serve as a precursor for amide or urea linkages in APIs .

生物活性

4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol, a compound with potential therapeutic applications, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzhydryl alcohol structure modified with a methylcarbamoyl group, which is hypothesized to influence its biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological potential.

Chemical Structure

- Molecular Formula : C16H20N2O2

- Molecular Weight : 288.35 g/mol

Antiviral Activity

Recent studies have indicated that derivatives of benzhydryl alcohols exhibit antiviral properties, particularly against HIV. For instance, compounds with similar structures have shown significant inhibition of HIV reverse transcriptase (RT) and RNase H activities, with IC50 values ranging from 0.65 to 7.7 µM for potent inhibitors .

Antibacterial and Antifungal Activity

Preliminary findings suggest that compounds related to 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol demonstrate moderate to significant antibacterial and antifungal activities. A study highlighted that various analogues exhibited effectiveness against different bacterial strains, showcasing the potential for development as antimicrobial agents .

Anticancer Properties

Piperazine derivatives, closely related to the target compound, have been reported to possess anticancer properties. They have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The potential for 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol to exhibit similar effects warrants further investigation.

Study 1: Antiviral Efficacy Against HIV

A study conducted on a series of benzhydryl alcohol derivatives demonstrated that certain modifications enhanced antiviral activity against HIV. The compound's ability to inhibit the RNase H domain of HIV RT was confirmed through biochemical assays, suggesting a promising avenue for further drug development targeting HIV .

Study 2: Antimicrobial Activity Assessment

In vitro assays were performed to evaluate the antibacterial and antifungal activities of the compound. Results indicated that several derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that structural modifications can lead to enhanced antimicrobial properties .

Study 3: Anticancer Activity Evaluation

Research on piperazine derivatives has shown promising results in anticancer applications. A specific derivative demonstrated potent activity against breast cancer cell lines, indicating that structural similarities might allow 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol to exhibit comparable effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the pharmacological profile of 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol. Modifications at specific positions on the benzene ring and variations in the carbamoyl group can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| N-methyl substitution | Enhances antiviral potency |

| Hydroxyl group position | Critical for antibacterial activity |

| Aromatic ring substitutions | Influence on anticancer efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。